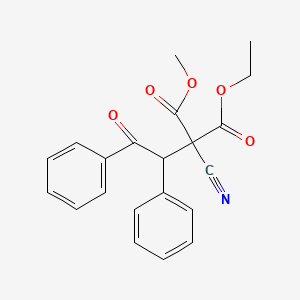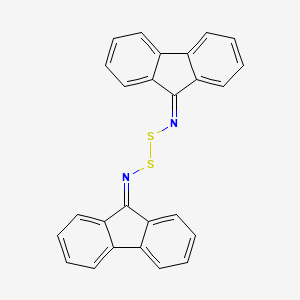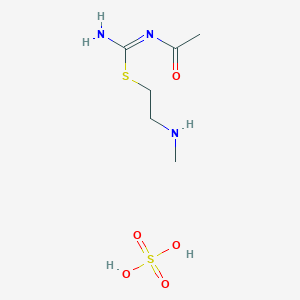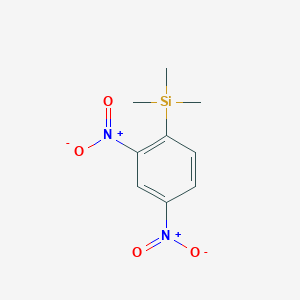
Ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate is a complex organic compound known for its unique chemical structure and properties. It is a type of ester that contains cyano, oxo, and diphenylethyl groups, making it an interesting subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with benzaldehyde derivatives under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as esterification and oxidation, to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. Catalysts and solvents are often used to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, while the oxo and ester groups can participate in various chemical reactions. These interactions can affect biological pathways and enzyme activities, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyanoacetate: A simpler ester with similar reactivity.
Benzaldehyde derivatives: Compounds with similar aromatic structures.
Methyl cyanoacetate: Another ester with a cyano group.
Uniqueness
Ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
62920-61-0 |
|---|---|
Formule moléculaire |
C21H19NO5 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
1-O-ethyl 3-O-methyl 2-cyano-2-(2-oxo-1,2-diphenylethyl)propanedioate |
InChI |
InChI=1S/C21H19NO5/c1-3-27-20(25)21(14-22,19(24)26-2)17(15-10-6-4-7-11-15)18(23)16-12-8-5-9-13-16/h4-13,17H,3H2,1-2H3 |
Clé InChI |
CXTXLIOKMPDXBZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C#N)(C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane](/img/structure/B14510005.png)

![3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione](/img/structure/B14510011.png)


![4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B14510043.png)
![1-[(Triphenylstannyl)methyl]cyclohexan-1-ol](/img/structure/B14510049.png)
![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)



